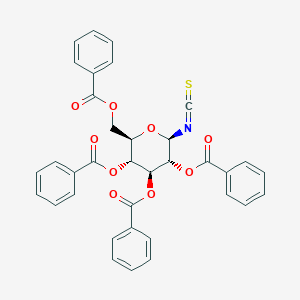

2,3,4,6-Tetra-O-benzoyl-beta-D-glucopyranosyl isothiocyanate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-isothiocyanatooxan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H27NO9S/c37-32(23-13-5-1-6-14-23)41-21-27-28(43-33(38)24-15-7-2-8-16-24)29(44-34(39)25-17-9-3-10-18-25)30(31(42-27)36-22-46)45-35(40)26-19-11-4-12-20-26/h1-20,27-31H,21H2/t27-,28-,29+,30-,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITGYQZMPNVVEG-PXPWAULYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)N=C=S)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)N=C=S)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H27NO9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474902 | |

| Record name | BGITC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

637.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132413-50-4 | |

| Record name | BGITC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,6-Tetra-O-benzoyl-beta-D-glucopyranosyl Isothiocyanate [for HPLC Labeling] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 2,3,4,6-Tetra-O-benzoyl-beta-D-glucopyranosyl Isothiocyanate: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Introduction: A Versatile Tool in Glycochemistry and Beyond

In the intricate landscape of drug discovery and development, the precise modification of biomolecules is paramount. Carbohydrate chemistry, in particular, offers a rich toolkit for the synthesis of complex molecular architectures with therapeutic potential. Among the myriad of carbohydrate-based reagents, 2,3,4,6-Tetra-O-benzoyl-beta-D-glucopyranosyl isothiocyanate stands out as a versatile and powerful building block. Its unique combination of a stereochemically defined glucose core, bulky benzoyl protecting groups, and a reactive isothiocyanate functionality makes it an invaluable asset for researchers in medicinal chemistry, chemical biology, and analytical sciences.

This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of this compound. We will delve into its synthesis, explore its reactivity with a focus on the underlying mechanisms, and showcase its diverse applications, particularly in the realms of bioconjugation and chiral analysis—cornerstones of modern pharmaceutical research. The insights provided herein are grounded in established chemical principles and aim to empower scientists to leverage this reagent to its full potential in their research endeavors.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in various experimental settings. The benzoyl protecting groups significantly influence its solubility and stability, while the isothiocyanate group dictates its reactivity.

| Property | Value | Source |

| Molecular Formula | C₃₅H₂₇NO₉S | [1] |

| Molecular Weight | 637.66 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 149 - 153 °C | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage | Room Temperature | [1] |

The multiple benzoyl groups render the molecule highly soluble in a range of organic solvents such as dichloromethane, chloroform, and ethyl acetate, which is advantageous for its use in organic synthesis.[1] This increased stability and solubility in organic solvents make it a preferred choice for researchers working with complex samples.[1]

Synthesis and Mechanism: Crafting the Reagent

The synthesis of this compound typically proceeds from a readily available starting material, 2,3,4,6-Tetra-O-benzoyl-alpha-D-glucopyranosyl bromide. This transformation involves the nucleophilic displacement of the anomeric bromide with a thiocyanate salt, followed by an isomerization to the isothiocyanate.

Proposed Synthetic Pathway

Caption: Proposed synthetic route to the target isothiocyanate.

The reaction of the per-benzoylated glycosyl bromide with a thiocyanate salt, such as potassium thiocyanate or silver thiocyanate, in an aprotic solvent like acetonitrile or acetone, leads to the formation of the corresponding glycosyl thiocyanate.[2] This intermediate can then undergo a thermal or catalytically-induced[3][3]-sigmatropic rearrangement to yield the thermodynamically more stable isothiocyanate. The beta-configuration at the anomeric center is generally favored.

Experimental Protocol: Synthesis from Glycosyl Bromide

The following is a generalized protocol based on established methods for the synthesis of glycosyl isothiocyanates from glycosyl halides.[2]

Materials:

-

2,3,4,6-Tetra-O-benzoyl-alpha-D-glucopyranosyl bromide

-

Potassium thiocyanate (KSCN) or Silver thiocyanate (AgSCN)

-

Anhydrous acetonitrile

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2,3,4,6-Tetra-O-benzoyl-alpha-D-glucopyranosyl bromide in anhydrous acetonitrile.

-

Addition of Thiocyanate: Add a stoichiometric excess (typically 1.5-2.0 equivalents) of finely powdered and dried potassium thiocyanate or silver thiocyanate to the stirred solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting glycosyl bromide and the appearance of the product.

-

Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts (KBr or AgBr). Concentrate the filtrate under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the electrophilic nature of the central carbon atom of the isothiocyanate group (-N=C=S). This carbon is susceptible to nucleophilic attack by a wide range of nucleophiles, most notably primary and secondary amines, to form stable thiourea linkages.

Reaction with Amines: The Formation of Glycosyl Thioureas

The reaction with amines is a cornerstone of its application in bioconjugation and derivatization. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the isothiocyanate, leading to the formation of a zwitterionic intermediate. Subsequent proton transfer results in the stable thiourea product.

Caption: Mechanism of thiourea formation from a glycosyl isothiocyanate.

This reaction is typically fast and proceeds under mild conditions, making it ideal for the modification of sensitive biomolecules.

Applications in Drug Development and Research

The unique structural features of this compound have led to its widespread use in several key areas of pharmaceutical research.

Chiral Derivatization for HPLC Analysis

A significant application of this reagent lies in the field of chiral separations. The enantiomeric purity of drug candidates is a critical parameter that needs to be rigorously controlled. This reagent, being chiral itself, can be used to derivatize racemic mixtures of compounds containing primary or secondary amine groups. The resulting diastereomeric thiourea derivatives can then be readily separated and quantified using standard achiral HPLC columns.[4][5] This indirect method of chiral separation is often more robust and cost-effective than using expensive chiral stationary phases.[6]

Workflow for Chiral Derivatization and HPLC Analysis:

Caption: Workflow for chiral separation using the isothiocyanate reagent.

Bioconjugation and the Synthesis of Glycoconjugates

The ability to form stable covalent bonds with amines makes this compound an excellent tool for bioconjugation.[1] It can be used to attach the carbohydrate moiety to proteins, peptides, or other biomolecules containing accessible amine groups (e.g., the side chain of lysine residues). This process of glycosylation can significantly alter the properties of the parent molecule, including its solubility, stability, and biological activity.

Glycoconjugates play crucial roles in numerous biological processes, and their synthesis is a key strategy in the development of novel therapeutics, such as vaccines and targeted drug delivery systems.[7] While direct biological data for derivatives of the title compound are limited in the search results, the broader class of isothiocyanates has been investigated for various therapeutic properties.

Potential Therapeutic Applications of Isothiocyanate Derivatives

Isothiocyanates, as a chemical class, have garnered significant attention for their potential as therapeutic agents. Studies have shown that various isothiocyanates exhibit anticancer, anti-inflammatory, and enzyme-inhibiting properties.

-

Anticancer Activity: Isothiocyanates have been shown to inhibit the growth of various cancer cells by affecting multiple pathways, including the induction of apoptosis and the modulation of signaling pathways.[8][9] The glycosidic moiety in the title compound could potentially be explored to enhance the targeting of cancer cells that overexpress glucose transporters.

-

Enzyme Inhibition: Certain isothiocyanates have been identified as inhibitors of enzymes such as cyclooxygenase (COX), which is a key target in anti-inflammatory drug discovery.[10][11][12] The development of glycosylated isothiocyanates could lead to novel enzyme inhibitors with improved pharmacokinetic properties.

-

Neuroprotective Effects: Some isothiocyanates have been investigated for their potential in the prevention of neurodegenerative diseases like Alzheimer's by inhibiting acetylcholinesterase and reducing neuroinflammation.[13]

The synthesis of novel glycoconjugates using this compound opens up avenues for exploring these therapeutic potentials.

Experimental Protocols: Practical Guidance

The following protocols provide a starting point for researchers looking to utilize this reagent in their work. Optimization may be required depending on the specific substrate and experimental goals.

Protocol 1: Derivatization of an Amino Acid for Chiral HPLC Analysis

This protocol is adapted from established methods for the derivatization of amino acids with glycosyl isothiocyanates.[14]

Materials:

-

Amino acid standard or sample

-

This compound solution (e.g., 10 mg/mL in acetonitrile)

-

Borate buffer (pH 9.0)

-

Acetonitrile

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation: Dissolve the amino acid sample in the borate buffer to a suitable concentration.

-

Derivatization: To 100 µL of the amino acid solution, add 100 µL of the this compound solution.

-

Reaction: Vortex the mixture and allow it to react at room temperature for 30-60 minutes.

-

Analysis: Inject an aliquot of the reaction mixture directly onto a reverse-phase HPLC column (e.g., C18).

-

Detection: Monitor the elution of the diastereomeric derivatives using a UV detector at a wavelength where the benzoyl groups absorb strongly (e.g., 230 nm).

-

Quantification: Determine the ratio of the enantiomers by integrating the peak areas of the separated diastereomers.

Protocol 2: Bioconjugation to a Protein

This protocol provides a general framework for the conjugation of the isothiocyanate to a protein.

Materials:

-

Protein solution in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4-8.0)

-

This compound solution in a water-miscible organic solvent (e.g., DMSO or DMF)

-

Size-exclusion chromatography or dialysis equipment for purification

Procedure:

-

Protein Preparation: Ensure the protein solution is free of any primary amine-containing buffers (e.g., Tris).

-

Reagent Addition: While gently stirring, add a calculated molar excess of the this compound solution to the protein solution. The optimal molar ratio should be determined empirically.

-

Reaction: Incubate the reaction mixture at room temperature or 4 °C for a specified period (e.g., 2-4 hours).

-

Purification: Remove the unreacted isothiocyanate and byproducts by size-exclusion chromatography or dialysis against a suitable buffer.

-

Characterization: Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.

Conclusion and Future Perspectives

This compound is a powerful and versatile reagent with significant applications in drug discovery and development. Its utility in chiral separations and bioconjugation provides researchers with robust tools to address key challenges in pharmaceutical research. While the direct biological activities of its derivatives are an emerging area of investigation, the known therapeutic potential of isothiocyanates suggests that novel glycoconjugates derived from this reagent hold promise for the development of new therapeutic agents. As our understanding of the glycocode and the role of carbohydrates in disease progresses, the importance of well-defined glycosylating agents like the one discussed in this guide will undoubtedly continue to grow, paving the way for the next generation of precision therapeutics.

References

- Burčul, F., et al. (2018). Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 436-443.

-

Chemist Library. (n.d.). Chiral Separation Techniques. Retrieved from [Link]

- Connolly, M., et al. (2021). Dietary glucosinolates derived isothiocyanates: chemical properties, metabolism and their potential in prevention of Alzheimer's disease. Frontiers in Nutrition, 10, 1204859.

- Demchenko, A. V. (2021). Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. The Journal of Organic Chemistry, 86(1), 2-23.

- Güngör, T., et al. (2024). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. RSC Medicinal Chemistry, 15(1), 143-157.

- Kim, J. (2021). Are isothiocyanates potential anti-cancer drugs?. Journal of Cancer Prevention, 26(1), 1-10.

- MDPI. (2022). Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. Molecules, 27(1), 123.

- MDPI. (2023). Dietary Isothiocyanates: Novel Insights into the Potential for Cancer Prevention and Therapy. International Journal of Molecular Sciences, 24(3), 2023.

- National Center for Biotechnology Information. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6211.

- National Center for Biotechnology Information. (2023). Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. International Journal of Molecular Sciences, 24(18), 13809.

- National Center for Biotechnology Information. (2024). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers in Pharmacology, 15, 1369396.

-

Waters. (n.d.). Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]-accq-tag-chemistry.html)

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,3,4,6-TETRA-O-ACETYL-BETA-D-GLUCOPYRANOSYL ISOTHIOCYANATE(14152-97-7) 1H NMR [m.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemistlibrary.wordpress.com [chemistlibrary.wordpress.com]

- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dietary Isothiocyanates: Novel Insights into the Potential for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Dietary glucosinolates derived isothiocyanates: chemical properties, metabolism and their potential in prevention of Alzheimer’s disease [frontiersin.org]

- 14. 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl Isothiocyanate | 14152-97-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Chemical structure of 2,3,4,6-Tetra-O-benzoyl-beta-D-glucopyranosyl isothiocyanate

An In-depth Technical Guide to 2,3,4,6-Tetra-O-benzoyl-beta-D-glucopyranosyl isothiocyanate

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical structure, properties, synthesis, and application of this compound. This molecule represents a cornerstone reagent in the field of glycochemistry, offering a powerful tool for bioconjugation, chiral separations, and the synthesis of complex bioactive molecules.

Molecular Architecture and Physicochemical Profile

This compound is a sophisticated glycosylating agent built upon a D-glucose scaffold. Its structure is characterized by three key features:

-

β-D-Glucopyranose Core: A six-membered ring structure of glucose, which provides the carbohydrate backbone and inherent chirality. The "β" designation indicates that the isothiocyanate group at the anomeric carbon (C1) is positioned equatorially, on the same side of the ring as the C6 hydroxymethyl group.

-

Benzoyl Protecting Groups: The hydroxyl groups at positions C2, C3, C4, and C6 are protected by bulky benzoyl esters. This strategic protection serves a dual purpose: it prevents unwanted side reactions at these positions during synthesis and conjugation, and it significantly increases the compound's stability and solubility in common organic solvents.[1]

-

Isothiocyanate (-N=C=S) Functionality: Located at the anomeric carbon, this group is the molecule's reactive center. The electrophilic carbon atom is highly susceptible to nucleophilic attack, making it an ideal handle for covalently linking the sugar moiety to other molecules.

The combination of a chiral carbohydrate core with a reactive isothiocyanate group makes this compound exceptionally useful, particularly in applications requiring the formation of stable, covalent bonds to biomolecules.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₃₅H₂₇NO₉S[1] |

| Molecular Weight | 637.66 g/mol [1] |

| CAS Number | 132413-50-4[1] |

| Appearance | White to off-white crystalline powder[1] |

| Melting Point | 149 - 153 °C[1] |

| Purity | ≥ 98% (HPLC)[1] |

| Storage Conditions | Room Temperature, in a dry, cool, well-ventilated place[1][2] |

Synthesis Strategy: A Mechanistic Perspective

The synthesis of glycosyl isothiocyanates is a well-established process in carbohydrate chemistry. While specific protocols may vary, the core strategy involves the conversion of a stable, protected glycosyl precursor into the reactive isothiocyanate. The choice of benzoyl protecting groups is deliberate; they are stable under the conditions required for isothiocyanate formation but can be removed later if the free sugar is desired.

A common synthetic pathway proceeds from a per-benzoylated glucopyranosyl halide, such as the bromide.

Step-by-Step Synthesis Workflow:

-

Preparation of the Glycosyl Halide: The process typically starts with D-glucose, which is first per-acetylated and then converted to the more stable 2,3,4,6-tetra-O-benzoyl-α-D-glucopyranosyl bromide. This halide is a key intermediate, providing a good leaving group (bromide) at the anomeric center.

-

Nucleophilic Substitution: The glycosyl bromide is then reacted with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN), in an anhydrous organic solvent like acetone or acetonitrile.

-

Isothiocyanate Formation: The thiocyanate ion (⁻SCN) acts as a nucleophile, displacing the anomeric bromide. This reaction proceeds via an Sₙ2-like mechanism, which results in an inversion of stereochemistry at the anomeric carbon. Starting with the α-bromide (axial) leads to the formation of the desired β-isothiocyanate (equatorial). This stereochemical control is critical for the compound's function.

-

Purification: The final product is purified from the reaction mixture, typically using column chromatography followed by crystallization to yield the pure this compound.

References

The Benzoyl Group in Carbohydrate Chemistry: A Technical Guide to Strategic Synthesis

For researchers, scientists, and drug development professionals navigating the intricate landscape of complex carbohydrate synthesis, the strategic selection and deployment of protecting groups are paramount. Among the arsenal of available options, the benzoyl (Bz) group stands out for its unique combination of stability, stereodirecting influence, and nuanced reactivity. This guide provides an in-depth exploration of the multifaceted role of benzoyl protecting groups, moving beyond simple procedural descriptions to elucidate the underlying chemical principles that govern their application. Herein, we will dissect the causality behind experimental choices, offering field-proven insights to empower the rational design of sophisticated glycosylation strategies.

The Benzoyl Ester: More Than Just a Protective Shield

At its core, a protecting group is a temporary molecular scaffold used to mask a reactive functional group, preventing its unwanted participation in a chemical transformation[1]. In the polyhydroxylated environment of a carbohydrate, this function is critical for achieving regioselectivity[2]. However, the influence of a protecting group in carbohydrate chemistry often extends far beyond simple steric hindrance[2][3]. The benzoyl group, an ester of benzoic acid, exemplifies this dual functionality.

Introduced via acylation of a hydroxyl group, the benzoyl ester is characterized by its phenyl ring conjugated to a carbonyl group. This arrangement imparts a unique set of electronic and steric properties that profoundly influence the reactivity of the carbohydrate scaffold. Unlike simple alkyl ethers, the carbonyl group of the benzoyl ester is strongly electron-withdrawing, a feature that has significant stereoelectronic consequences, particularly at the anomeric center[2].

Strategic Implementation: Introduction and Removal of Benzoyl Groups

The successful application of benzoyl groups hinges on their efficient and selective introduction and subsequent cleavage. The choice of methodology for these steps is dictated by the specific substrate and the overall synthetic strategy, including the presence of other protecting groups.

Introduction of Benzoyl Groups: Benzoylation

The most common method for the introduction of benzoyl groups is the reaction of a carbohydrate with benzoyl chloride in the presence of a base, typically pyridine, which also serves as the solvent[4][5]. 4-(Dimethylamino)pyridine (DMAP) is often added in catalytic amounts to accelerate the reaction[6].

-

Materials:

-

Carbohydrate substrate (e.g., p-tolyl thioglycoside)

-

Anhydrous pyridine

-

Benzoyl chloride (BzCl)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve the carbohydrate substrate (1.0 equiv.) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., Argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (1.2-1.5 equiv. per hydroxyl group) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC). Note: When running a TLC, ensure the plate is thoroughly dried under vacuum to remove residual pyridine before development[4].

-

Upon completion, cool the reaction mixture to 0 °C and cautiously add water to quench any excess benzoyl chloride.

-

Dilute the mixture with DCM and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the per-O-benzoylated carbohydrate.

-

For regioselective benzoylation, a variety of methods have been developed, including those utilizing organotin reagents or catalysis by Lewis acids, which can differentiate between hydroxyl groups of varying reactivity[7].

Removal of Benzoyl Groups: Debenzoylation

The cleavage of benzoyl esters is most commonly achieved by transesterification under basic conditions, a reaction widely known as Zemplén deacylation[8][9]. This method is highly efficient and proceeds under mild conditions, making it compatible with many other functional groups.

-

Materials:

-

Benzoylated carbohydrate

-

Anhydrous methanol (MeOH)

-

Sodium methoxide (NaOMe) solution in methanol (e.g., 0.5 M or 25 wt%)

-

Amberlite® IR120 (H⁺ form) ion-exchange resin

-

pH paper

-

-

Procedure:

-

Dissolve the benzoylated carbohydrate (1.0 equiv.) in anhydrous methanol under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add a catalytic amount of sodium methoxide solution (e.g., 0.1 equiv.).

-

Stir the reaction at room temperature, monitoring its progress by TLC.

-

Upon completion, add Amberlite® IR120 resin to the reaction mixture and stir until the pH is neutral.

-

Filter the resin and wash it thoroughly with methanol.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Purify the resulting deprotected carbohydrate as necessary.

-

It is crucial to neutralize the reaction mixture, as residual base can lead to undesired side reactions, such as hydrolysis of the glycosidic linkage in the deprotected product[10].

The Stereodirecting Role of the C2-Benzoyl Group: Neighboring Group Participation

One of the most powerful applications of the benzoyl group in carbohydrate chemistry is its use as a participating group at the C2 position to direct the stereochemical outcome of glycosylation reactions[3][11]. The presence of a C2-benzoyl group reliably leads to the formation of a 1,2-trans-glycosidic linkage.

This stereodirecting effect is a consequence of neighboring group participation . Upon activation of the anomeric leaving group, the carbonyl oxygen of the C2-benzoyl ester attacks the anomeric carbon in an intramolecular fashion. This results in the formation of a stable, bicyclic dioxolenium ion intermediate[11]. The formation of this intermediate shields one face of the pyranose ring (the α-face in the case of a gluco- or galacto-pyranoside), forcing the incoming glycosyl acceptor to attack from the opposite face (the β-face). This attack proceeds with inversion of configuration at the anomeric carbon, leading exclusively to the 1,2-trans product.

Caption: Mechanism of C2-Benzoyl Neighboring Group Participation.

This reliable stereochemical control is a cornerstone of modern oligosaccharide synthesis and is a primary reason for the widespread use of benzoyl protecting groups.

The "Armed-Disarmed" Principle: Tuning Glycosyl Donor Reactivity

The electron-withdrawing nature of the benzoyl group has a profound impact on the reactivity of a glycosyl donor. This effect is elegantly captured by Fraser-Reid's "armed-disarmed" concept[2].

-

Disarmed Glycosyl Donors: Glycosyl donors protected with electron-withdrawing groups, such as benzoyl or acetyl esters, are referred to as "disarmed." The electron-withdrawing effect of the acyl groups destabilizes the developing positive charge at the anomeric center (the oxocarbenium ion) during the activation step of glycosylation. This destabilization makes the glycosyl donor less reactive[2].

-

Armed Glycosyl Donors: Conversely, glycosyl donors protected with electron-donating groups, such as benzyl (Bn) ethers, are termed "armed." The electron-donating nature of these groups stabilizes the oxocarbenium ion intermediate, thereby increasing the reactivity of the glycosyl donor.

This difference in reactivity can be exploited for chemoselective glycosylations. In a mixture of an armed donor and a disarmed acceptor (which has a free hydroxyl group), the armed donor can be selectively activated and coupled to the disarmed acceptor, leaving the acceptor's own anomeric center untouched.

| Donor Type | Protecting Groups | Electronic Effect | Reactivity |

| Armed | Benzyl (Bn) ethers | Electron-donating | High |

| Disarmed | Benzoyl (Bz) esters | Electron-withdrawing | Low |

| Disarmed | Acetyl (Ac) esters | Electron-withdrawing | Low |

| Disarmed | Pivaloyl (Piv) esters | Electron-withdrawing (sterically hindered) | Very Low |

Table 1: The Armed-Disarmed Principle: Effect of Protecting Groups on Glycosyl Donor Reactivity.

The relative reactivity can be quantified, and this has led to the development of one-pot multi-step glycosylation strategies where donors of varying reactivity are sequentially activated[2].

Benzoyl vs. Other Common Protecting Groups: A Comparative Analysis

The choice of protecting group is a critical decision in the design of a synthetic route. The following table provides a comparative overview of the benzoyl group against other commonly used protecting groups in carbohydrate chemistry.

| Property | Benzyl (Bn) | Benzoyl (Bz) | Acetyl (Ac) | Pivaloyl (Piv) |

| Type | Ether | Ester | Ester | Ester |

| Electronic Effect | Electron-donating | Electron-withdrawing | Electron-withdrawing | Electron-withdrawing |

| Neighboring Group Participation | No | Yes (strong) | Yes (moderate) | Yes (strong) |

| "Armed/Disarmed" Status | Armed | Disarmed | Disarmed | Disarmed |

| Stability to Acid | Stable | Stable | Labile | Stable |

| Stability to Base | Stable | Labile | Very Labile | Labile (more stable than Bz) |

| Removal Conditions | Hydrogenolysis (Pd/C, H₂) | Saponification (e.g., NaOMe/MeOH) | Saponification (e.g., NaOMe/MeOH) | Saponification (harsher conditions) |

| Acyl Migration Tendency | N/A | Low | High | Very Low |

Table 2: Comparison of Common Protecting Groups in Carbohydrate Chemistry.

Key insights from this comparison include:

-

Stereoselectivity: For achieving 1,2-trans glycosidic linkages, benzoyl and pivaloyl groups are generally superior to acetyl groups due to their stronger participation and reduced tendency to form orthoester byproducts[12].

-

Orthogonality: The differential stability of these groups allows for orthogonal protection strategies. For instance, a benzyl ether (removed by hydrogenolysis) is orthogonal to a benzoyl ester (removed by base), enabling selective deprotection in a complex molecule[13][14].

-

Acyl Migration: A significant drawback of acetyl groups is their propensity to migrate to adjacent free hydroxyls, especially under basic conditions. Benzoyl groups are considerably less prone to this side reaction, providing greater synthetic reliability[15]. Pivaloyl groups, due to their steric bulk, are even more resistant to migration.

A Typical Glycosylation Workflow with a Benzoyl-Protected Donor

The following diagram illustrates a typical experimental workflow for a glycosylation reaction employing a C2-benzoyl protected glycosyl donor to ensure a 1,2-trans stereochemical outcome. A common promoter system for activating thioglycoside donors is N-iodosuccinimide (NIS) and a catalytic amount of trifluoromethanesulfonic acid (TfOH) or trimethylsilyl triflate (TMSOTf)[5][16].

Caption: Experimental workflow for a NIS/TMSOTf-mediated glycosylation.

Conclusion and Future Perspectives

The benzoyl group is a versatile and powerful tool in the synthesis of complex carbohydrates and glycoconjugates. Its ability to act as a robust protecting group, a reliable stereodirecting element via neighboring group participation, and a modulator of reactivity through the armed-disarmed principle makes it indispensable for the modern synthetic chemist. While the introduction and removal of benzoyl groups are generally straightforward, a deep understanding of their electronic and steric properties is crucial for their strategic and successful application.

Future developments in this area may focus on the design of new benzoyl-based protecting groups with even finer-tuned reactivity and orthogonality, as well as the development of more environmentally benign methods for their introduction and removal. The continued exploration of the subtle interplay between protecting groups and reaction conditions will undoubtedly lead to even more efficient and elegant solutions for the synthesis of biologically important glycans.

References

-

Zemplén transesterification: a name reaction that has misled us for 90 years. Green Chemistry (RSC Publishing). Available at: [Link]

-

Kohout, V. R., et al. (2019). Acid-Mediated N-Iodosuccinimide-Based Thioglycoside Activation for the Automated Solution-Phase Synthesis of Oligosaccharides. Journal of Organic Chemistry, 84(15), 9363-9372. Available at: [Link]

-

Guo, J., & Ye, X. S. (2010). Protecting groups in carbohydrate chemistry: influence on stereoselectivity of glycosylations. Molecules, 15(10), 7235–7265. Available at: [Link]

-

Nigudkar, S. S., et al. (2017). A Streamlined Regenerative Glycosylation Reaction: Direct, Acid-Free Activation of Thioglycosides. The Journal of organic chemistry, 82(9), 4766–4776. Available at: [Link]

-

Yang, Y., et al. (2021). NIS/TMSOTf-Promoted Glycosidation of Glycosyl ortho-Hexynylbenzoates for Versatile Synthesis of O-Glycosides and Nucleosides. Organic Letters, 23(7), 2565-2570. Available at: [Link]

-

Demchenko, A. V., et al. (2019). Carbohydrate Experiments in the Organic Laboratory: A Robust Synthesis and Modification of Thioglycosides. Journal of Chemical Education, 96(10), 2322-2325. Available at: [Link]

-

Codée, J. D. C., et al. (2019). Protecting Group Strategies in Carbohydrate Chemistry. In Protecting Groups: Strategies and Applications in Carbohydrate Chemistry (pp. 1-28). Wiley-VCH. Available at: [Link]

-

Demchenko, A. V., et al. (2011). Reverse orthogonal strategy for oligosaccharide synthesis. Nature Chemistry, 3(12), 957-962. Available at: [Link]

-

Fraser-Reid, B., et al. (1999). Armed-disarmed effects in carbohydrate chemistry: history, synthetic and mechanistic studies. Journal of the Chemical Society, Perkin Transactions 1, (23), 3377-3385. Available at: [Link]

-

Demchenko, A. V. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Beilstein Journal of Organic Chemistry, 15, 974-989. Available at: [Link]

-

Alchemyst. (2003). PROTECTING GROUPS & CARBOHYDRATES NOTES. Available at: [Link]

-

Guo, J., & Ye, X. S. (2010). Protecting groups in carbohydrate chemistry: influence on stereoselectivity of glycosylations. Molecules, 15(10), 7235–7265. Available at: [Link]

-

Varki, A., et al. (Eds.). (2017). Essentials of Glycobiology (3rd ed.). Cold Spring Harbor Laboratory Press. Available at: [Link]

-

Holzapfel, C. W., et al. (1984). Benzoylation of carbohydrate derivatives containing regioselectively activated secondary hydroxyl groups. South African Journal of Chemistry, 37(1), 19-26. Available at: [Link]

-

Chemistry Online. (2023). Zemplén deacetylation. Available at: [Link]

-

GlycoPODv2. (2021). De-O-acetylation using sodium methoxide. In Glycoscience Protocols. Japan Consortium for Glycobiology and Glycotechnology. Available at: [Link]

-

Request PDF. Orthogonal protecting group strategies in carbohydrate chemistry. Available at: [Link]

-

Oscarson, S., et al. (2000). Use of Fluorobenzoyl Protective Groups in Synthesis of Glycopeptides: β-Elimination of O-Linked Carbohydrates Is Suppressed. The Journal of Organic Chemistry, 65(23), 7791-7797. Available at: [Link]

-

Varma, R. S., et al. (2002). PhCOCl-Py/Basic Alumina as a Versatile Reagent for Benzoylation in Solvent-Free Conditions. Molecules, 7(4), 306-311. Available at: [Link]

-

Wikipedia. (n.d.). Protecting group. In Wikipedia. Retrieved January 4, 2026, from [Link]

-

van der Marel, G. A., et al. (2018). Novel protecting group strategies in the synthesis of oligosaccharides. Leiden University Scholarly Publications. Available at: [Link]

-

Demchenko, A. V., et al. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Beilstein Journal of Organic Chemistry, 15, 974-989. Available at: [Link]

-

Request PDF. The impacts of benzoyl and benzyl groups on the non-covalent interactions and electronic properties of glycosyl acceptors. Available at: [Link]

-

Unacademy. (n.d.). Benzoylation. Retrieved January 4, 2026, from [Link]

-

Greis, K., et al. (2022). The Influence of the Electron Density in Acyl Protecting Groups on the Selectivity of Galactose Formation. Journal of the American Chemical Society, 144(44), 20387-20395. Available at: [Link]

-

Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Available at: [Link]

-

Wang, Y., et al. (2023). Photosensitizer-free visible-light-promoted glycosylation enabled by 2-glycosyloxy tropone donors. Nature Communications, 14(1), 7943. Available at: [Link]

-

Organic Syntheses. (n.d.). Sodium Methoxide. Available at: [Link]

-

Request PDF. Glycosylation with per-benzoylated OFox donors 6-8. Available at: [Link]

-

Organic Syntheses. (n.d.). Sodium Methoxide. Available at: [Link]

-

Organic Syntheses. (n.d.). Dibenzoylmethane. Available at: [Link]

-

Iadonisi, A., et al. (2023). Adaptation of Zemplén's conditions for a simple and highly selective approach to methyl 1,2-trans glycosides. Carbohydrate Research, 528, 108824. Available at: [Link]

-

GlycoPODv2. (2021). Figure 1: [Removal of acetyl groups under Zemplén conditions.]. In Glycoscience Protocols. Japan Consortium for Glycobiology and Glycotechnology. Available at: [Link]

-

Demchenko, A. V., et al. (2024). Expedient Synthesis of Superarmed Glycosyl Donors via Oxidative Thioglycosidation of Glycals. Synthesis, 56(07), 1147-1156. Available at: [Link]

-

Chemistry Stack Exchange. (2017). Deprotection (debenzoylation) of glucose (sacharide) using NaOMe leads to hydrolysis glucose. Available at: [Link]

-

Bennett, C. S. (2012). Development of a Cryogenic Flow Reactor to Optimize Glycosylation Reactions Based on the Active Donor Intermediate. The Journal of organic chemistry, 77(17), 7433–7443. Available at: [Link]

-

Passalacqua, A., et al. (2014). Exploring Glycosylation Reactions under Continuous-Flow Conditions. Beilstein Journal of Organic Chemistry, 10, 2194-2200. Available at: [Link]

-

Greis, K., et al. (2022). Neighboring Group Participation of Benzoyl Protecting Groups in C3‐ and C6‐Fluorinated Glucose. Angewandte Chemie International Edition, 61(12), e202115694. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. alchemyst.co.uk [alchemyst.co.uk]

- 7. Efficient O- and S-glycosylation with ortho-2,2-dimethoxycarbonylcyclopropylbenzyl thioglycoside donors by catalytic strain-release - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hammett equation - Wikipedia [en.wikipedia.org]

- 9. sites.msudenver.edu [sites.msudenver.edu]

- 10. Carbohydrate - Wikipedia [en.wikipedia.org]

- 11. Novel protecting groups in carbohydrate chemistry [comptes-rendus.academie-sciences.fr]

- 12. Thio-arylglycosides with various aglycon para-substituents: a probe for studying chemical glycosylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]

- 14. A Streamlined Regenerative Glycosylation Reaction: Direct, Acid-Free Activation of Thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. NIS/TMSOTf-Promoted Glycosidation of Glycosyl ortho-Hexynylbenzoates for Versatile Synthesis of O-Glycosides and Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

Glycosyl Isothiocyanates: A Technical Guide to Synthesis, Reactivity, and Application in Drug Discovery

Foreword: The Emergence of Glycosyl Isothiocyanates as Precision Tools in Chemical Biology

In the intricate landscape of drug development and chemical biology, the quest for reagents that offer both precision and versatility is perpetual. Glycosyl isothiocyanates (GITCs) have emerged as a uniquely powerful class of molecules, bridging the complex world of carbohydrate chemistry with the functional demands of modern biomedical research. Their inherent electrophilicity, coupled with the specificity conferred by the glycan moiety, makes them exceptional tools for forging stable linkages to biomolecules and serving as probes of biological function. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of GITCs, moving beyond simple protocols to elucidate the underlying principles that govern their synthesis and application. Herein, we explore the causality behind experimental choices, offering field-proven insights to empower researchers to harness the full potential of these remarkable reagents.

The Molecular Logic of Glycosyl Isothiocyanates

Glycosyl isothiocyanates are carbohydrate derivatives characterized by the presence of an isothiocyanate group (-N=C=S) at the anomeric carbon. This functional group is a heterocumulene, possessing a highly electrophilic central carbon atom. This inherent reactivity is the cornerstone of their utility, making them susceptible to nucleophilic attack by amines, thiols, and other functional groups prevalent on proteins and other biomolecules.[1][2] The glycan portion of the molecule acts as a specificity determinant, enabling these reagents to be targeted to carbohydrate-binding proteins or to serve as valuable building blocks for the synthesis of complex glycoconjugates and glycomimetics.[3]

The strategic value of GITCs lies in their ability to form stable thiourea or dithiocarbamate linkages, which are robust under physiological conditions. This covalent and often irreversible interaction makes them ideal candidates for use as enzyme inhibitors, chemical probes for activity-based protein profiling (ABPP), and versatile intermediates for the synthesis of novel therapeutics.[1][4]

Synthesis of Glycosyl Isothiocyanates: A Strategic Overview

The synthesis of GITCs requires careful consideration of stereoselectivity at the anomeric center, as the α- and β-anomers can exhibit distinct biological activities and chemical properties. Several robust methods have been developed, each with its own set of advantages and limitations.

Method A: From Glycosylamines

One of the earliest and most straightforward methods involves the reaction of a glycosylamine with a thiocarbonyl transfer reagent, such as thiophosgene (CSCl₂). This approach typically yields the thermodynamically more stable β-glycosyl isothiocyanate due to the reverse anomeric effect.[5]

Method B: From Glycosyl Halides

A common and versatile route involves the nucleophilic displacement of an anomeric leaving group, typically a bromide or chloride, with a thiocyanate salt (e.g., KSCN, NaSCN). The stereochemical outcome of this reaction is highly dependent on the protecting groups on the sugar and the reaction conditions. The use of participating protecting groups at the C-2 position (e.g., acetate, benzoyl) generally leads to the formation of 1,2-trans products (β-isothiocyanates for glucose and galactose derivatives).

Method C: From Glyco-oxazolines (A Modern Approach to Stereocontrol)

A particularly elegant and powerful method for the stereocontrolled synthesis of both α- and β-GITCs utilizes glyco-oxazoline precursors.[6][7] This method offers a high degree of control over the anomeric configuration, a critical feature for structure-activity relationship studies.

The reaction of a sugar oxazoline with thiophosgene in the absence of any additive is governed by the reverse anomeric effect, leading preferentially to the equatorially oriented isothiocyanate (the β-anomer in the D-gluco and D-galacto series).[6] However, the addition of a Lewis acid, such as copper(II) chloride, dramatically shifts the stereochemical outcome, favoring retention of configuration at the anomeric center and yielding the axial anomer (the α-anomer) as the major product.[6][7] This strategic control makes the oxazoline route highly valuable for accessing specific stereoisomers that are difficult to obtain via other methods.

Diagram 1: Stereocontrolled Synthesis of Glycosyl Isothiocyanates from Oxazolines

Caption: Control of anomeric configuration in GITC synthesis from oxazolines.

Comparative Analysis of Synthetic Routes

| Method | Precursor | Typical Stereoselectivity | Advantages | Disadvantages |

| From Glycosylamines | Glycosylamine | β-anomer | Simple procedure | Limited to thermodynamically favored product |

| From Glycosyl Halides | Glycosyl Halide | Dependent on C2-protecting group | Versatile, common precursors | Precursors can be unstable, requires toxic reagents |

| From Oxazolines | Glyco-oxazoline | Tunable (α or β) | Excellent stereocontrol, mild conditions | Oxazoline precursor synthesis required |

The Electrophilic Reactivity of Glycosyl Isothiocyanates

The synthetic utility of GITCs is dominated by the electrophilic nature of the central carbon atom of the isothiocyanate group. This carbon is an excellent target for a wide range of nucleophiles.

Reaction with Amines: The Gateway to Glycosyl Thioureas

The most prominent reaction of GITCs is their coupling with primary and secondary amines to form stable N,N'-disubstituted thiourea linkages.[8][9] This reaction is highly efficient, proceeds under mild conditions, and does not require any coupling reagents, making it "click-like" in its reliability. This transformation is the cornerstone of many applications of GITCs, from the synthesis of neoglycoconjugates and glycopeptides to the development of multivalent glycan displays.[10][11]

Diagram 2: Mechanism of Glycosyl Thiourea Formation

Caption: Nucleophilic addition of an amine to a GITC to form a thiourea.

Reaction with Other Nucleophiles

While reactions with amines are most common, GITCs can also react with other nucleophiles. For instance, their reaction with thiols can form dithiocarbamate adducts.[8][12] This reaction is noteworthy because, unlike the highly stable thiourea linkage, the dithiocarbamate bond can be reversible. This property has been exploited in the context of drug delivery, where glutathione conjugates of isothiocyanates can act as transport forms, releasing the active isothiocyanate within the cell.[12] Furthermore, GITCs serve as precursors for the synthesis of other valuable intermediates, such as glycosyl carbodiimides, and can be used in cycloaddition reactions to generate diverse heterocyclic scaffolds for drug discovery.[13][14]

Applications in Drug Development and Chemical Biology

The unique combination of a targeting glycan moiety and a reactive electrophilic warhead positions GITCs as powerful tools for probing and modulating biological systems.

Covalent Inhibitors of Glycosidases

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds and are implicated in a wide range of diseases, including diabetes, lysosomal storage disorders, and viral infections. GITCs have been successfully employed as active-site-directed irreversible inhibitors of these enzymes.[7][15] The glycan portion of the GITC mimics the natural substrate, guiding the inhibitor to the enzyme's active site. Once bound, a nucleophilic residue in the active site (e.g., the carboxylate of a glutamate or aspartate residue) attacks the electrophilic carbon of the isothiocyanate, forming a stable covalent bond and leading to irreversible inactivation of the enzyme.[12]

This application is of significant interest in drug development, as irreversible inhibitors can offer prolonged duration of action and high potency. However, a key challenge is ensuring specificity to avoid off-target effects. The tunable nature of the glycan component of GITCs provides a powerful handle for achieving this desired selectivity.

| Enzyme Target | GITC Derivative | Inhibition Type | Reference |

| Sweet-almond β-glucosidase | β-D-glucopyranosyl isothiocyanate | Active-site-directed, irreversible | [12] |

| Almond β-glucosidase | Glucosyl-isothiocyanate | Active-site-directed, irreversible | [7][15] |

Electrophilic Probes for Protein Modification and Activity-Based Profiling

The ability of isothiocyanates to covalently modify proteins is not limited to enzyme active sites. They can react with nucleophilic residues, such as lysine and cysteine, on the protein surface.[1][10] This reactivity makes GITCs valuable as chemical probes to study protein function, a strategy central to activity-based protein profiling (ABPP).[16][17]

In a typical ABPP experiment, a GITC-based probe could be used to label a specific class of carbohydrate-binding proteins in a complex biological sample. The glycan provides the initial recognition, and the isothiocyanate provides the covalent handle for subsequent detection via a reporter tag (e.g., a fluorophore or biotin). Competitive ABPP, where a potential drug candidate competes with the GITC probe for binding to the target protein, can be a powerful method for screening and characterizing new inhibitors.[18]

Experimental Protocols: A Practical Guide

Protocol: Stereoselective Synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl Isothiocyanate

This protocol is adapted from the method described by Jiménez Blanco, J. L., et al., which utilizes an oxazoline precursor for stereocontrol.[5][6]

Materials:

-

2-Methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-α-D-glucopyrano)-[2,1-d]-2-oxazoline

-

Thiophosgene (CSCl₂)

-

Copper(II) Chloride (CuCl₂), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the glyco-oxazoline (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

-

Add anhydrous CuCl₂ (1.5 eq) to the solution and stir for 10 minutes at room temperature.

-

Add thiophosgene (1.2 eq) dropwise to the stirring mixture.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with water and saturated aqueous NaHCO₃.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure α-glycosyl isothiocyanate.

Causality: The use of the Lewis acid CuCl₂ is critical for achieving the α-anomer. It is proposed to coordinate with the oxazoline, facilitating the attack of thiophosgene with retention of stereochemistry at the anomeric center. In its absence, the reaction proceeds via a mechanism favoring the more stable β-anomer.

Protocol: Synthesis of a Glycosyl Thiourea Derivative

This protocol describes a general procedure for the reaction of a GITC with a primary amine.

Materials:

-

Glycosyl isothiocyanate (1.0 eq)

-

Primary amine (e.g., benzylamine) (1.1 eq)

-

Anhydrous solvent (e.g., DCM, acetonitrile, or THF)

Procedure:

-

Dissolve the glycosyl isothiocyanate in the chosen anhydrous solvent under an inert atmosphere.

-

Add the primary amine to the solution. The reaction is often exothermic.

-

Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC.

-

Upon completion (usually within 1 hour), concentrate the reaction mixture under reduced pressure.

-

If necessary, purify the resulting glycosyl thiourea by recrystallization or silica gel chromatography. In many cases, the product precipitates from the reaction mixture and can be isolated by simple filtration.

Causality: The reaction's efficiency stems from the high electrophilicity of the isothiocyanate carbon and the nucleophilicity of the amine. The choice of solvent is primarily to ensure the solubility of both reactants. The reaction proceeds readily without the need for a catalyst or external activation, highlighting its robustness.

Conclusion and Future Perspectives

Glycosyl isothiocyanates represent a mature yet continually evolving class of reagents. Their robust chemistry, coupled with the potential for exquisite stereocontrol, ensures their place in the modern chemical biologist's toolbox. The fundamental reaction with amines to form thioureas provides a reliable and efficient method for constructing complex glycoconjugates, while their application as covalent enzyme inhibitors offers a direct path to therapeutic development.

Future research will likely focus on expanding the diversity of GITC structures available, including those derived from more complex oligosaccharides. Furthermore, their integration into high-throughput screening platforms and advanced chemical proteomics workflows, such as ABPP, will undoubtedly uncover new biological targets and therapeutic opportunities. As our understanding of the glycome's role in health and disease deepens, the precision and power offered by glycosyl isothiocyanates will become increasingly indispensable to the scientific community.

References

- Qian, Z., Zhou, C., & Cao, L. (2006). Synthesis and Application of Glycosyl Isothiocyanates. Progress in Chemistry, 18(4), 429-439.

- Gloster, T. M., & Vocadlo, D. J. (2008). Covalent inhibitors of glycosidases and their applications in biochemistry and biology. Glycobiology, 18(10), 752-766.

- Blanco, J. L. J., Dondoni, A., & Mellet, C. O. (2009). Synthesis of thiourea-tethered C-glycosyl amino acids via isothiocyanate–amine coupling. Organic & Biomolecular Chemistry, 7(19), 3971-3980.

- Shulman, M. L., Shiyan, S. D., & Khorlin, A. Y. (1976). Specific irreversible inhibition of sweet-almond beta-glucosidase by some beta-glycopyranosylepoxyalkanes and beta-d-glucopyranosyl isothiocyanate. Biochimica et Biophysica Acta (BBA) - Enzymology, 445(1), 169-181.

- Nakamura, Y., & Miyoshi, N. (2010). Electrophiles in foods: the current status of isothiocyanates and their chemical biology. Bioscience, Biotechnology, and Biochemistry, 74(2), 242-255.

- Blanco, J. L. J., Sylla, B., Mellet, C. O., & Fernández, J. M. G. (2007). Synthesis of α- and β-Glycosyl Isothiocyanates via Oxazoline Intermediates. The Journal of Organic Chemistry, 72(12), 4544-4552.

- Blanco, J. L. J., Sylla, B., Mellet, C. O., & Fernández, J. M. G. (2007). Synthesis of alpha- and beta-glycosyl isothiocyanates via oxazoline intermediates. The Journal of Organic Chemistry, 72(12), 4544-4552.

- Withers, S. G., & Aebersold, R. (1995). Covalent inhibitors of glycosidases and their applications in biochemistry and biology. Glycobiology, 5(8), 717-724.

- Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. (n.d.). ResearchGate.

- Kinetics and molecular modeling studies on the inhibition mechanism of GH13 α-glycosidases by small molecule ligands. (2024). International Journal of Biological Macromolecules, 269(Pt 1), 132036.

- Dondoni, A., & Mellet, C. O. (2009). Synthesis of thiourea-tethered C-glycosyl amino acids via isothiocyanate–amine coupling. Organic & Biomolecular Chemistry, 7(19), 3971-3980.

- Brown, K. K., & Hampton, M. B. (2011). Biological targets of isothiocyanates. Biochimica et Biophysica Acta (BBA) - General Subjects, 1810(9), 888-894.

- Wang, H., Chen, T., Fan, X., Li, Y., Fang, W., & Zhang, G. (2022). Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissociation.

- A Comparative Review of Key Isothiocyanates and Their Health Benefits. (2024). Nutrients, 16(6), 757.

- Kołodziejski, D., Koss-Mikołajczyk, I., Abdin, A. Y., Jacob, C., & Bartoszek, A. (2019). Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition. Current Pharmaceutical Design, 25(15), 1717-1728.

- Kołodziejski, D., Koss-Mikołajczyk, I., Abdin, A. Y., Jacob, C., & Bartoszek, A. (2019). Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition. Current Pharmaceutical Design, 25(15), 1717-1728.

- Nomura, D. K., Dix, M. M., & Cravatt, B. F. (2010). Activity-based protein profiling for the study of enzyme function in adipocytes. *Journal of Visualized Experiments, (42), e2137.

- Inhibitory Effect of Fisetin on α-Glucosidase Activity: Kinetic and Molecular Docking Studies. (2022). Molecules, 27(19), 6599.

- Yadav, K., Dhankhar, J., & Kundu, P. (2022). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Current Research in Nutrition and Food Science Journal, 10(2).

- García Fernández, J. M., Ortiz Mellet, C., & Jiménez Blanco, J. L. (2001). Synthesis of glycosyl(thio)ureido sugars via carbodiimides and their conformational behaviour in water. Journal of the Chemical Society, Perkin Transactions 2, (8), 1362-1369.

- A Comparative Review of Key Isothiocyanates and Their Health Benefits. (2024). Nutrients, 16(6), 757.

- Chandrasekaran, B., van der Hoorn, R. A. L. (2014). Activity-Based Protein Profiling for the Identification of Novel Carbohydrate-Active Enzymes Involved in Xylan Degradation in the Hyperthermophilic Euryarchaeon Thermococcus sp. Strain 2319x1E. Frontiers in Bioengineering and Biotechnology, 2, 42.

- Glucosinolates and isothiocyanates from broccoli seed extract suppress protein glycation and carbonylation. (2018). Journal of Clinical Biochemistry and Nutrition, 62(1), 79-86.

- Kinetic assay on α-glycosidase inhibition by compounds 7, 22, 37, and... (n.d.). ResearchGate.

- Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model. (2016). Pharmaceutical Biology, 54(11), 2539-2545.

-

Synthesis of carbodiimides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Applications of Carbodiimides. (n.d.). ResearchGate.

- Murakami, K., & Mibu, N. (2023). Recent advancement in synthesis of isothiocyanates.

- Principle of activity-based protein profiling for target identification... (n.d.). ResearchGate.

- Accessing and Utilizing Thiols in Organic Chemistry. (2024). ChemRxiv.

- Murakami, K., & Mibu, N. (2023).

- Broad-range Glycosidase Activity Profiling. (2014). Molecular & Cellular Proteomics, 13(10), 2787-2800.

- Liu, Z., Khan, J., Akram, M., & Mumtaz, Y. (2023). Recent Advances in the Synthesis and Applications of Isothiocyanates. Chinese Journal of Organic Chemistry, 43(10), 3845-3866.

- Murakami, K., & Mibu, N. (2023). Recent advancement in the synthesis of isothiocyanates.

- Wang, H., Chen, T., Fan, X., Li, Y., Fang, W., & Zhang, G. (2022). Isothiocyanate intermediates facilitate divergent synthesis of N-heterocycles for DNA-encoded libraries.

- Gajda, T., & Kaminski, Z. J. (2021).

- An integral activity-based protein profiling (IABPP) method for higher throughput determination of protein target sensitivity to small molecules. (2024). ChemRxiv.

- Wang, H., Chen, T., Fan, X., Li, Y., Fang, W., & Zhang, G. (2021). Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation. Journal of the American Society for Mass Spectrometry, 32(11), 2899-2907.

- Molnár, M., & Mátravölgyi, B. (2021). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Molecules, 26(21), 6496.

- Brown, K. K., & Hampton, M. B. (2011). Biological targets of isothiocyanates. Biochimica et Biophysica Acta (BBA) - General Subjects, 1810(9), 888-894.

-

Post Translational Modification Of Proteins. (n.d.). Jack Westin. Retrieved from [Link]

- Gajda, T., & Kaminski, Z. J. (2021).

Sources

- 1. Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electrophiles in foods: the current status of isothiocyanates and their chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Application of Glycosyl Isothiocyanates [manu56.magtech.com.cn]

- 4. Biological targets of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Reactions of cellulose isothiocyanates with thiol and amino compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. par.nsf.gov [par.nsf.gov]

- 11. Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of glycosyl(thio)ureido sugars via carbodiimides and their conformational behaviour in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Isothiocyanate intermediates facilitate divergent synthesis of N-heterocycles for DNA-encoded libraries - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. Reaction of glycosyl isothiocynates with 3-indolylaminomethyl-ketone hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Activity-Based Protein Profiling for the Identification of Novel Carbohydrate-Active Enzymes Involved in Xylan Degradation in the Hyperthermophilic Euryarchaeon Thermococcus sp. Strain 2319x1E - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Introduction: The Strategic Importance of Benzoyl Protecting Groups in Carbohydrate Chemistry

An In-depth Technical Guide to the Physical and Chemical Properties of Benzoylated Glucopyranosides

In the intricate field of glycoscience, the synthesis of complex carbohydrates and glycoconjugates is a formidable challenge, primarily due to the structural similarity and nuanced reactivity of the multiple hydroxyl groups on a monosaccharide scaffold.[1][2] To achieve regioselective and stereoselective modifications, the strategic use of protecting groups is not merely a convenience but a cornerstone of modern carbohydrate chemistry. Among the arsenal of available protecting groups, the benzoyl group (Bz) holds a preeminent position.

Benzoylated glucopyranosides are key synthetic intermediates valued for the robustness of the benzoyl ester, which is stable to a wide range of reaction conditions, including those that might cleave other common protecting groups like acetates or benzyl ethers.[3] More significantly, the benzoyl group is not a passive spectator in chemical transformations. Its electronic properties and steric bulk profoundly influence the physical characteristics of the glycoside, such as solubility and crystallinity, often facilitating purification. Critically, a benzoyl group at the C-2 position of a glucopyranoside acts as a "participating" group, directing the stereochemical outcome of glycosylation reactions to afford 1,2-trans-glycosidic linkages with high fidelity. This guide provides a comprehensive exploration of the synthesis, physical properties, spectroscopic characterization, and chemical reactivity of benzoylated glucopyranosides for researchers, scientists, and professionals in drug development.

Synthesis of Benzoylated Glucopyranosides: Controlling Reactivity

The introduction of benzoyl groups onto a glucopyranoside is typically achieved by acylation with benzoyl chloride or benzoic anhydride. The choice of reagents and reaction conditions dictates the efficiency and, most importantly, the regioselectivity of the reaction.

Core Principles of Benzoylation: The reaction is generally performed in the presence of a base, such as pyridine, which serves as both a solvent and an acid scavenger for the HCl generated when using benzoyl chloride. A catalytic amount of 4-(dimethylamino)pyridine (DMAP) is often added to accelerate the reaction.[4] The general order of hydroxyl group reactivity in glucopyranosides towards acylation is typically primary (C-6 OH) > secondary (C-2, C-3, C-4 OH), primarily due to reduced steric hindrance at the primary position.

Regioselectivity: Achieving selective benzoylation at a specific secondary hydroxyl group is a significant challenge due to their similar reactivity.[5] However, several factors can be exploited to influence the outcome:

-

Anomeric Configuration: The reactivity of hydroxyl groups can differ between α- and β-anomers. For instance, in methyl 6-deoxy-α-D-glucopyranoside, the reactivity order is 2-OH > 3-OH > 4-OH, whereas for the β-anomer, it is 3-OH > 2-OH > 4-OH.[6] The enhanced reactivity of the 2-OH group in the α-anomer is often attributed to intramolecular hydrogen bonding with the anomeric methoxy group.[6]

-

Catalysis: Transition metal catalysts, such as copper(II) trifluoroacetate, can promote regioselective benzoylation by coordinating with specific hydroxyl groups, thereby enhancing their nucleophilicity.[1]

-

Steric Hindrance: Pre-existing bulky protecting groups can sterically hinder adjacent hydroxyls, allowing for selective benzoylation at more accessible positions.

The following diagram illustrates a general workflow for the synthesis, utilization, and deprotection of a benzoylated glucopyranoside.

Caption: General workflow for the synthesis and application of benzoylated glucopyranosides.

Physical Properties: From Hydrophilic to Lipophilic

The introduction of multiple benzoyl groups dramatically alters the physical properties of a glucopyranoside, converting a water-soluble, hydrophilic molecule into a lipophilic compound that is readily soluble in common organic solvents. This transformation is crucial for its utility in organic synthesis and simplifies purification processes.

| Property | Unprotected Glucopyranoside (Typical) | Per-benzoylated Glucopyranoside (Typical) | Rationale for Change |

| Appearance | White, amorphous or crystalline solid | White, crystalline solid | Benzoyl groups promote orderly packing into a crystal lattice. |

| Solubility | Soluble in water, methanol; Insoluble in CHCl₃, DCM | Insoluble in water; Soluble in CHCl₃, DCM, EtOAc, Pyridine | The four to five large, aromatic benzoyl groups mask the polar hydroxyls, rendering the molecule nonpolar and lipophilic. |

| Melting Point | High, often with decomposition (e.g., >200 °C) | Sharp, well-defined range (e.g., 100-200 °C) | The well-ordered crystal structure results in a distinct melting point, which is a reliable indicator of purity. |

| Optical Rotation | Varies | Varies; a key parameter for characterization | Specific rotation is an intrinsic property of the chiral molecule and its derivatives, used to confirm identity and purity. |

Table 1: Comparative Physical Properties.

Exemplary Physical Constants of Benzoylated Glucopyranosides:

| Compound | Molecular Formula | Melting Point (°C) | Specific Rotation ([(\alpha)]D) |

| Benzyl 2,3,4,6-tetra-O-benzoyl-β-D-glucopyranoside | C₄₁H₃₄O₁₀ | 127-129 | -26.5° (c 1.0, CHCl₃) |

| Methyl 2,3,4,6-tetra-O-benzoyl-α-D-glucopyranoside | C₃₅H₃₀O₁₀ | 164-165 | +108° (c 1.0, CHCl₃) |

| 1,2,3,4,6-Penta-O-benzoyl-β-D-glucopyranose | C₄₁H₃₂O₁₁ | 188-190 | +35° (c 1.0, CHCl₃) |

Spectroscopic Characterization: Confirming Structure and Purity

Unambiguous structural elucidation of benzoylated glucopyranosides relies on a combination of spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for confirming the structure, anomeric configuration, and location of benzoyl groups.[7][8]

-

¹H NMR:

-

Aromatic Protons: A large, complex multiplet between 7.2-8.2 ppm integrating to the number of benzoyl protons (e.g., 20H for a tetra-benzoyl derivative) is the most prominent feature.

-

Anomeric Proton (H-1): The chemical shift and coupling constant of H-1 are diagnostic for the anomeric configuration. For β-glucosides, H-1 is axial and appears as a doublet around 4.5-5.0 ppm with a large coupling constant (J₁,₂ ≈ 7-8 Hz). For α-glucosides, H-1 is equatorial and appears as a doublet around 5.5-6.5 ppm with a smaller coupling constant (J₁,₂ ≈ 3-4 Hz).

-

Ring Protons (H-2 to H-6): These protons typically resonate between 3.8 and 6.0 ppm. Their signals are often shifted downfield compared to the unprotected sugar due to the electron-withdrawing effect of the benzoyl groups.

-

-

¹³C NMR:

-

Carbonyl Carbons: The ester carbonyl carbons of the benzoyl groups give rise to multiple signals in the 164-167 ppm region.

-

Aromatic Carbons: Signals appear between ~128-138 ppm.

-

Anomeric Carbon (C-1): The chemical shift of C-1 is also diagnostic. For β-anomers, it is typically found around 99-103 ppm, while for α-anomers, it is further upfield at ~96-98 ppm.

-

Ring Carbons (C-2 to C-6): These resonate in the 60-80 ppm region.

-

2. Infrared (IR) Spectroscopy IR spectroscopy is used to confirm the presence of key functional groups.[7]

-

C=O Stretch: A very strong and sharp absorption band around 1720-1740 cm⁻¹ is characteristic of the benzoyl ester carbonyl group.

-

C-O Stretch: Strong bands in the 1250-1300 cm⁻¹ and 1050-1150 cm⁻¹ regions correspond to the C-O stretching of the ester.

-

Aromatic C=C Stretch: Medium to weak absorptions appear in the 1600-1450 cm⁻¹ region.

-

Absence of O-H Stretch: A key indicator of complete benzoylation is the disappearance of the broad O-H stretching band seen around 3200-3500 cm⁻¹ in the parent glycoside.

3. Mass Spectrometry (MS) High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, allowing for the confirmation of the elemental composition.[7] Electrospray ionization (ESI) is commonly used, and adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) are often observed.

Chemical Reactivity and Applications

The chemical behavior of benzoylated glucopyranosides is dominated by the properties of the benzoyl group, making them highly versatile intermediates in multi-step syntheses.

1. Neighboring Group Participation in Glycosylation This is arguably the most important chemical property of 2-O-benzoylated glycosyl donors. During a glycosylation reaction, the C-2 benzoyl group can attack the transient oxocarbenium ion intermediate from the α-face, forming a cyclic acyloxonium ion. The subsequent nucleophilic attack by the acceptor alcohol can only occur from the opposite (β) face, leading to the exclusive formation of the 1,2-trans-glycosidic bond (a β-glucoside).[4] This powerful stereodirecting effect is a cornerstone of oligosaccharide synthesis.

Caption: Mechanism of 1,2-trans stereocontrol via a C-2 benzoyl participating group.

2. Glycosylation Reactions Benzoylated glucopyranosides are precursors to excellent glycosyl donors.[9] The anomeric position can be converted into a good leaving group, such as a halide (e.g., glucosyl bromide) or a trichloroacetimidate, which can then react with a glycosyl acceptor (an alcohol) in the presence of a suitable promoter (e.g., silver triflate, TMSOTf) to form a glycosidic bond.

3. Debenzoylation: The Zemplén Procedure The removal of benzoyl groups is most commonly accomplished under basic conditions via transesterification, known as the Zemplén deprotection. This reaction involves treating the benzoylated sugar with a catalytic amount of sodium methoxide (NaOMe) in methanol (MeOH). The reaction is mild, fast, and high-yielding. The methoxide ion attacks the ester carbonyl, leading to the release of the free hydroxyl group and the formation of methyl benzoate, which is easily removed during workup.